N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound that belongs to the class of sulfonamide derivatives
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-4-17(21)18-9-14-25(22,23)20-12-10-19(11-13-20)15-5-7-16(24-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMKOITUMYXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of 4-methoxyphenylpiperazine with chlorosulfonic acid to introduce the sulfonyl group, followed by the reaction with ethylamine to form the sulfonamide derivative. The final step involves the reaction with butyric acid or its derivatives to introduce the butyramide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-hydroxy-4-methoxyphenylpiperazine
Reduction: 4-methoxyphenylpiperidine
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
Neuropharmacological Applications
One of the primary applications of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is its role as an acetylcholinesterase inhibitor . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive functions.
Case Study: Cognitive Enhancement in Animal Models
Research has shown that similar piperazine derivatives can significantly enhance cognitive performance in rodent models through AChE inhibition. For instance, a study indicated that a related compound improved memory retention and learning capabilities in mice subjected to cognitive impairment models, suggesting therapeutic potential for Alzheimer's disease treatment.
Antioxidant Activity
In addition to neuropharmacological effects, this compound exhibits antioxidant properties . The presence of thiophene moieties enhances its ability to scavenge free radicals.
Comparative Study: Antioxidant Efficacy
A comparative study demonstrated that piperazine derivatives exhibited significant DPPH radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant. This suggests that compounds like this compound may have applications in preventing oxidative stress-related conditions .
Anticancer Properties
Emerging research indicates potential anticancer activity of this compound against various cancer cell lines.
In Vitro Studies: Cytotoxic Effects
In vitro studies have shown that certain piperazine derivatives exhibit cytotoxic effects against human glioblastoma and breast cancer cells. A study reported that a structurally similar compound induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species production .
Summary of Applications
The following table summarizes the key applications of this compound:
Mechanism of Action
The mechanism by which N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide exerts its effects involves interactions with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound's ability to cross cell membranes, increasing its bioavailability. The butyramide moiety can interact with biological targets, leading to the observed biological effects.
Comparison with Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine: A related sulfonamide derivative.
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl): Compounds with similar pharmacological activities.
Uniqueness: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide stands out due to its combination of the piperazine ring, methoxyphenyl group, and butyramide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and potential therapeutic applications.
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound that exhibits significant biological activity, particularly in the realm of neuropharmacology. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a piperazine ring, a sulfonyl group, and a butyramide moiety. Its molecular formula is , with a molecular weight of approximately 477.6 g/mol. The presence of the 4-methoxyphenyl group contributes to its pharmacological profile, enhancing interactions with neurotransmitter receptors.
Target Receptors:
this compound primarily interacts with neurotransmitter systems, particularly:
- Serotonin Receptors: Compounds containing piperazine structures often modulate serotonin receptor activity, which is crucial for mood regulation and anxiety disorders.
- Dopamine Receptors: The compound may also influence dopamine pathways, relevant in conditions such as schizophrenia and Parkinson's disease.
Inhibition of Acetylcholinesterase (AChE):
Research indicates that this compound inhibits AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial in treating cognitive disorders such as Alzheimer's disease, where cholinergic signaling is impaired .
Pharmacological Studies
-
Neuropharmacological Effects:
- In vitro studies have shown that this compound effectively enhances neurotransmitter release and modulates receptor sensitivity.
- Animal models demonstrated improved cognitive function and reduced anxiety-like behaviors upon administration of this compound.
- Antitumor Activity:
- Case Studies:
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
